Azepan-4-amine dihydrochloride
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Overview
Description
Azepan-4-amine dihydrochloride is a chemical compound with the molecular formula C6H16Cl2N2. It is a derivative of azepane, a seven-membered heterocyclic compound containing one nitrogen atom. This compound is primarily used in pharmaceutical research and chemical synthesis due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of azepan-4-amine dihydrochloride typically involves the cyclization of appropriate precursors. One common method is the gold-catalyzed efficient synthesis of azepan-4-ones via a two-step [5+2] annulation . This reaction involves a key gold catalysis and shows generally high regioselectivities and good to excellent diastereoselectivities.
Industrial Production Methods
Industrial production of this compound often employs multicomponent heterocyclization reactions. These methods are designed to be efficient and scalable, allowing for the production of large quantities of the compound with high purity .
Chemical Reactions Analysis
Types of Reactions
Azepan-4-amine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
The reactions of this compound typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent the decomposition of the reducing agent.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce azepan-4-one derivatives, while reduction reactions may yield azepan-4-amine derivatives.
Scientific Research Applications
Azepan-4-amine dihydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Biology: It is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is investigated for its potential therapeutic effects, including its use as a precursor in the synthesis of pharmaceutical drugs.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of azepan-4-amine dihydrochloride involves its interaction with specific molecular targets and pathways. It is known to interact with various enzymes and receptors, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Azepan-4-amine dihydrochloride can be compared with other similar compounds, such as:
N-(3-ethylphenyl)this compound: This compound has a similar azepane ring structure but with an additional ethylphenyl group, which may alter its reactivity and biological activity.
1-adamantanamine: This compound is used as an alternative amine moiety for metabolically labile azepane rings in newly synthesized ligands.
The uniqueness of this compound lies in its specific structural properties and reactivity, which make it a valuable compound in various scientific research and industrial applications.
Properties
IUPAC Name |
azepan-4-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2.2ClH/c7-6-2-1-4-8-5-3-6;;/h6,8H,1-5,7H2;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDKLQYOTHCHRPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCNC1)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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